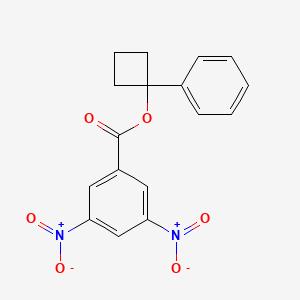
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H18N2O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group and a hydroxyethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate typically involves the reaction of 4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-(2-hydroxyethyl)pyridin-2-YL)carbamate: Similar structure but with a different position of the hydroxyethyl group.
Tert-butyl (4-(1-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1429422-00-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16) |
InChI Key |
BXOXHHNEVLJYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


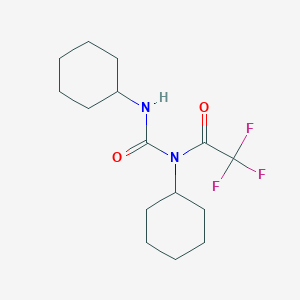
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
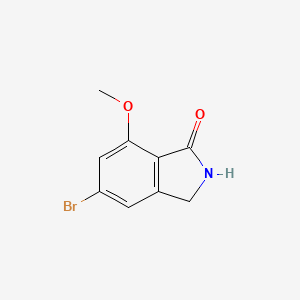

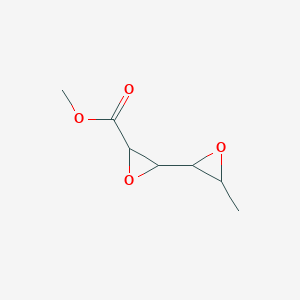
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
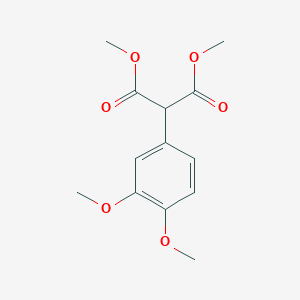
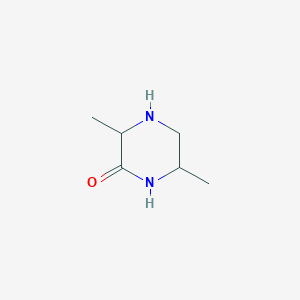

![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)
